Methyl 4-azidobenzimidate
Description
Methyl 4-azidobenzimidate is a chemically modified derivative of the mitochondrial ATPase inhibitor protein (IF1), synthesized by introducing an azido group and an imidate moiety. Its structure comprises a benzene ring substituted with an azide (–N₃) group at the para position and an imidate ester (–O–C(=NH)–OCH₃) at the ortho position. This compound is widely utilized in biochemical studies for photoaffinity labeling due to the azide group’s ability to form covalent bonds with target proteins under UV light . Its primary application lies in probing mitochondrial complex V (F1F0-ATPase) interactions, particularly binding to the β-subunits of F1-ATPase for mechanistic studies .
Properties
CAS No. |
74676-96-3 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
methyl 4-azidobenzenecarboximidate |
InChI |
InChI=1S/C8H8N4O/c1-13-8(9)6-2-4-7(5-3-6)11-12-10/h2-5,9H,1H3 |
InChI Key |
JZLFUUHOTZKEFU-UHFFFAOYSA-N |
SMILES |
COC(=N)C1=CC=C(C=C1)N=[N+]=[N-] |
Canonical SMILES |
COC(=N)C1=CC=C(C=C1)N=[N+]=[N-] |
Synonyms |
MABI MABIM methyl 4-azidobenzimidate methyl 4-azidobenzimidate, monohydrochloride methyl 4-azidobenzoimide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Reactivity
Methyl 4-azidobenzimidate is distinguished by its azide and imidate functionalities, which confer unique reactivity:
- Azide group : Enables photoactivated crosslinking, critical for mapping protein-ligand interactions.
- Imidate ester : Enhances electrophilicity, facilitating nucleophilic substitutions.
Comparisons with structurally related methyl esters and benzamide derivatives are summarized below:
Table 1: Structural and Functional Comparison
Reactivity and Stability
- This compound : The azide group is photolabile, requiring careful handling to avoid unintended activation. Its imidate ester is hydrolytically sensitive, necessitating anhydrous storage .
- Methyl 4-acetamido-2-hydroxybenzoate : The acetamido and hydroxy groups enhance hydrogen-bonding capacity, improving solubility in polar solvents but reducing stability under acidic conditions .
- Methyl 4-(benzamido-methoxy)benzoate : The methoxy group increases lipophilicity, favoring organic-phase reactions, while the benzamido group contributes to rigidity .
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-azidobenzimidate, and what analytical techniques are critical for confirming its purity and structure?
Methodological Answer:
Synthesis typically involves esterification of 4-azidobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling reagents like DCC. Post-synthesis, purity and structural confirmation require:
- NMR spectroscopy (¹H/¹³C) to verify ester formation and azide functionality.
- FT-IR to confirm the presence of the azide group (sharp peak near ~2100 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion validation.
- HPLC with UV detection to assess purity (>95% threshold recommended for research-grade material) .
- Documentation: Include processed spectral data in appendices, with critical peaks highlighted in the main text, per analytical standards .
Advanced: How should researchers design experiments to assess the thermal stability of this compound under various conditions?
Methodological Answer:
- Experimental Design:
- Safety Considerations:
- Perform tests in a fume hood with blast shields due to potential azide decomposition hazards .
- Include controls with inert atmospheres (N₂/Ar) to isolate oxidative vs. thermal degradation pathways.
Advanced: What strategies are effective in resolving contradictory data when determining the reaction kinetics of this compound in crosslinking applications?
Methodological Answer:
- Triangulation: Combine kinetic data (e.g., UV-Vis monitoring of azide consumption) with complementary techniques like ¹H NMR reaction profiling .
- Error Analysis: Quantify uncertainties from instrument calibration (e.g., spectrophotometer baseline drift) and reagent batch variability .
- Control Experiments:
Advanced: What computational chemistry methods are suitable for predicting the reactivity of this compound in azide-alkyne cycloaddition reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies for Huisgen cycloaddition to predict regioselectivity (1,4- vs. 1,5-triazole formation) .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMF) on reaction rates.
- Software Tools: Use Gaussian or ORCA for DFT, with basis sets (e.g., B3LYP/6-31G*) validated against experimental crystal structures .
Basic: How can researchers optimize purification protocols for this compound to minimize azide group degradation?
Methodological Answer:
- Chromatography: Use silica gel columns with low-polarity eluents (e.g., hexane/ethyl acetate) to avoid prolonged exposure to acidic/basic conditions.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) at 0–4°C to prevent thermal decomposition.
- Storage: Keep under inert gas (Ar) at –20°C, shielded from light. Validate stability via periodic HPLC checks .
Basic: What safety protocols must be implemented when handling this compound given its potential azide-related hazards?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof fume hoods for synthesis/purification .
- Emergency Procedures:
- Incompatibility Warnings: Avoid contact with heavy metals (e.g., Cu, Pb) to prevent explosive metal azide formation .
Basic: How should researchers approach the systematic literature review process to identify knowledge gaps in this compound applications?
Methodological Answer:
- Database Selection: Use SciFinder, Reaxys, and PubMed with keywords: "azidobenzimidate," "click chemistry," "bioconjugation."
- Inclusion Criteria: Prioritize peer-reviewed articles (2000–2025) with experimental data over conceptual papers .
- Gap Analysis: Tabulate reported applications (e.g., polymer crosslinking, bioprobes) and note underexplored areas (e.g., photochemical reactivity) .
Advanced: What experimental controls are critical when investigating the catalytic efficiency of this compound in bioconjugation reactions?
Methodological Answer:
- Negative Controls:
- Omit catalyst to baseline non-catalytic azide-alkyne reactivity.
- Use copper-free conditions to isolate strain-promoted pathways.
- Positive Controls: Compare with established catalysts (e.g., CuBr/THPTA).
- Quantitative Metrics: Measure turnover frequency (TOF) and % conversion via LC-MS, ensuring triplicate runs for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
